1H-Pyrrole-3-methanol
Overview
Description
1H-Pyrrole-3-methanol is an organic compound belonging to the pyrrole family, characterized by a five-membered ring containing one nitrogen atom. This compound is notable for its versatile applications in various fields, including chemistry, biology, and medicine. Its structure consists of a pyrrole ring substituted with a hydroxymethyl group at the third position, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3-methanol can be synthesized through several methods. One common approach involves the reaction of pyrrole with formaldehyde under acidic conditions, followed by reduction. Another method includes the use of N-methylpyrrole and subsequent oxidation to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation and advanced purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-3-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form pyrrolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Pyrrole-3-carboxaldehyde, pyrrole-3-carboxylic acid.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated pyrroles, nitropyrroles, sulfonated pyrroles.
Scientific Research Applications
1H-Pyrrole-3-methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-methanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Pyrrole: The parent compound, lacking the hydroxymethyl group.
Pyrrolidine: A fully saturated derivative of pyrrole.
Pyrrole-2-carboxaldehyde: A related compound with an aldehyde group at the second position.
Uniqueness: 1H-Pyrrole-3-methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
1H-pyrrol-3-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-4-5-1-2-6-3-5/h1-3,6-7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBJJBPSKBSJTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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